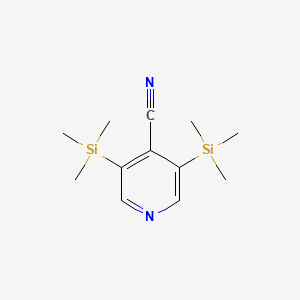

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile

Description

Properties

IUPAC Name |

3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2Si2/c1-15(2,3)11-8-14-9-12(10(11)7-13)16(4,5)6/h8-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACKXRICLZHJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CC(=C1C#N)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479393 | |

| Record name | 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827616-49-9 | |

| Record name | 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile

Introduction: Strategic Importance of Silylated Pyridines in Medicinal Chemistry and Materials Science

The pyridine scaffold is a cornerstone in modern drug discovery and materials science, owing to its unique electronic properties and ability to engage in hydrogen bonding. The introduction of bulky and electronically donating trimethylsilyl (TMS) groups at the 3 and 5 positions, combined with a versatile cyano group at the 4-position, yields 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile, a highly valuable and sterically hindered building block. The TMS groups enhance solubility in organic solvents and can direct further functionalization, while the cyano group is a versatile precursor for a variety of functional groups, including amines, amides, and tetrazoles. This guide provides a comprehensive, field-proven protocol for the synthesis of this important intermediate, delving into the mechanistic rationale behind the experimental design.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile is most effectively achieved through a two-step process. The first step involves the disilylation of a readily available starting material, 3,5-dibromo-4-chloropyridine, via a Grignard exchange reaction. The subsequent step is a nucleophilic aromatic substitution to replace the 4-chloro substituent with a cyano group.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3,5-Bis(trimethylsilyl)-4-chloropyridine

This initial step establishes the core silylated pyridine structure. The protocol is adapted from established methods for the silylation of halogenated pyridines.[1]

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 3,5-Dibromo-4-chloropyridine | 38329-55-8 | 272.32 | 10.0 g (36.7 mmol) | Starting material. |

| Isopropylmagnesium chloride (2M in THF) | 1068-55-9 | 102.85 | 38.6 mL (77.1 mmol) | Grignard reagent. Handle under inert gas. |

| Chlorotrimethylsilane (TMSCl) | 75-77-4 | 108.64 | 9.8 mL (77.1 mmol) | Silylating agent. Freshly distilled. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL | Solvent. Dry and inhibitor-free. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | For extraction. |

| Saturated aq. NH4Cl solution | 600-00-0 | 53.49 | As needed | For quenching. |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | As needed | Drying agent. |

Step-by-Step Experimental Protocol

-

Reaction Setup: A 500 mL three-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon. The flask is equipped with a magnetic stir bar, a dropping funnel, and a rubber septum.

-

Initial Charge: The flask is charged with 3,5-dibromo-4-chloropyridine (10.0 g, 36.7 mmol) and anhydrous THF (100 mL). The mixture is stirred until the solid is fully dissolved.

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. Isopropylmagnesium chloride solution (19.3 mL, 38.6 mmol, 1.05 eq.) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The reaction mixture is stirred at 0 °C for 1 hour.

-

First Silylation: Chlorotrimethylsilane (4.9 mL, 38.6 mmol, 1.05 eq.) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Second Grignard Addition and Silylation: The reaction mixture is cooled again to 0 °C. A second portion of isopropylmagnesium chloride solution (19.3 mL, 38.6 mmol, 1.05 eq.) is added dropwise, followed by a second portion of chlorotrimethylsilane (4.9 mL, 38.6 mmol, 1.05 eq.).

-

Overnight Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The mixture is transferred to a separatory funnel and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 3,5-bis(trimethylsilyl)-4-chloropyridine as a white solid.

Mechanistic Rationale: Halogen-Magnesium Exchange

The core of this transformation is a halogen-magnesium exchange reaction. The isopropylmagnesium chloride selectively reacts with one of the bromine atoms, which are more reactive than the chlorine atom in this context, to form a pyridyl Grignard reagent. This intermediate then reacts with chlorotrimethylsilane to install the first TMS group. The process is repeated for the second bromine atom.

Caption: Reaction mechanism for disilylation.

Part 2: Synthesis of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile

With the silylated chloro-pyridine in hand, the next step is the introduction of the cyano group at the 4-position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the silyl groups facilitates this substitution.[2][3]

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 3,5-Bis(trimethylsilyl)-4-chloropyridine | 27545-93-5 | 257.91 | 5.0 g (19.4 mmol) | Starting material from Part 1. |

| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 1.43 g (29.1 mmol) | Highly toxic. Handle with extreme care. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 50 mL | Solvent. |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | For extraction. |

| Water | 7732-18-5 | 18.02 | As needed | For workup. |

Step-by-Step Experimental Protocol

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Reagent Addition: The flask is charged with 3,5-bis(trimethylsilyl)-4-chloropyridine (5.0 g, 19.4 mmol), sodium cyanide (1.43 g, 29.1 mmol, 1.5 eq.), and anhydrous DMSO (50 mL).

-

Reaction: The mixture is heated to 120 °C and stirred for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup: The reaction mixture is cooled to room temperature and poured into ice-water (200 mL). The aqueous mixture is extracted with diethyl ether (3 x 75 mL).

-

Purification: The combined organic layers are washed with water (3 x 50 mL) to remove residual DMSO, then with brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile as a crystalline solid.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The cyanation proceeds via a classic SNAr mechanism. The cyanide ion, a potent nucleophile, attacks the electron-deficient carbon at the 4-position of the pyridine ring. This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. The departure of the chloride ion restores the aromaticity of the ring, yielding the final product.

Caption: Mechanism of the cyanation reaction.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Both the Grignard reagent and chlorotrimethylsilane are highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under a dry, inert atmosphere (argon or nitrogen).

-

Toxicity of Cyanide: Sodium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A quench solution for cyanide (e.g., alkaline hypochlorite) should be readily available.

-

Incomplete Silylation: If the disilylation in Part 1 is incomplete, the monosilylated product can be co-eluted during chromatography. Careful optimization of the Grignard and TMSCl equivalents may be necessary.

-

Sluggish Cyanation: If the cyanation reaction in Part 2 is slow or incomplete, the reaction temperature can be cautiously increased. Alternatively, the use of a palladium catalyst, such as Pd(PPh3)4, in a solvent like DMF can be explored, though this adds complexity to the purification.[4][5]

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR (CDCl3, δ ppm) |

| 3,5-Bis(trimethylsilyl)-4-chloropyridine | C11H20ClNSi2 | 257.91 | ~8.4 (s, 2H, pyridine-H), ~0.3 (s, 18H, Si(CH3)3) |

| 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile | C12H20N2Si2 | 248.48 | ~8.6 (s, 2H, pyridine-H), ~0.3 (s, 18H, Si(CH3)3) |

Conclusion

The synthesis of 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile presented herein provides a reliable and scalable route to this valuable building block. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures, researchers can confidently produce this compound for applications in drug discovery, agrochemicals, and materials science. The strategic use of a halogen-magnesium exchange followed by a nucleophilic aromatic substitution offers an efficient pathway to this sterically hindered and functionally rich pyridine derivative.

References

-

Jan, M. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. [Link]

-

Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Filo. [Link]

-

Grushin, V. V. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

-

Katritzky, A. R., et al. Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS. [Link]

- Google Patents. Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

-

Vorbrüggen, H., & Krolikiewicz, K. Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry. [Link]

- Google Patents. The method of one-step synthesis aminopyridine and 4-aminopyridine.

-

Katritzky, A. R., et al. Preparation of Cyanopyridines by Direct Cyanation. ResearchGate. [Link]

-

Kay, A. J., & Woolhouse, A. D. 3,5-Bis(trimethylsilyl)-4-chloropyridine. ResearchGate. [Link]

-

Biffis, A., et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

-

Kim, J., et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society. [Link]

-

Kay, A. J., & Woolhouse, A. D. 3,5-Bis(trimethylsilyl)-4-chloropyridine. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

synthesis of substituted pyridine carbonitriles

An In-depth Technical Guide to the Synthesis of Substituted Pyridine Carbonitriles

Authored by a Senior Application Scientist

Introduction: The Central Role of Pyridine Carbonitriles in Modern Drug Discovery

The substituted pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. When functionalized with a carbonitrile (-CN) group, the pyridine core becomes an exceptionally versatile synthetic intermediate. The nitrile moiety can be readily transformed into other critical functional groups such as amines, amides, and carboxylic acids, providing a gateway to diverse chemical libraries. Furthermore, the 2-amino-3-cyanopyridine framework is a key structural motif in numerous enzyme inhibitors and bioactive molecules.[5]

This guide provides an in-depth exploration of the core synthetic methodologies for accessing substituted pyridine carbonitriles. Eschewing a simple recitation of procedures, we will delve into the mechanistic underpinnings of each transformation, explaining the causal relationships behind experimental choices. This document is designed for researchers, medicinal chemists, and process development scientists who require a robust and practical understanding of how to construct this vital heterocyclic system.

Chapter 1: Classical Approaches to Pyridine Carbonitrile Synthesis

Long-standing methods for pyridine synthesis remain relevant due to their reliability and use of readily available starting materials. Understanding these classical routes provides a foundational knowledge of the cyclization and condensation principles that govern pyridine ring formation.

The Guareschi-Thorpe Condensation

First reported by Icilio Guareschi and Jocelyn Field Thorpe, this reaction is a dependable method for synthesizing 2-pyridones, which are key precursors to other pyridine derivatives.[6] The core of the synthesis involves the condensation of a cyanoacetamide or ethyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base, typically ammonia or an amine.[6][7][8]

Mechanistic Rationale: The reaction proceeds through a cascade of well-understood transformations. The process is initiated by a Knoevenagel condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the active methylene of the cyano-compound. This is followed by a Michael addition of the enamine (formed from the second carbonyl and ammonia) onto the α,β-unsaturated nitrile intermediate. The final step is an intramolecular cyclization followed by dehydration to yield the substituted 2-pyridone. The use of ammonium carbonate in aqueous media has been shown to be an effective and green modification, where it acts as both the nitrogen source and a promoter for the reaction.[8]

Visualizing the Guareschi-Thorpe Mechanism:

Caption: The Guareschi-Thorpe reaction pathway.

Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetylacetone (10.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol).

-

Solvent and Catalyst Addition: Add 30 mL of ethanol followed by the dropwise addition of 5 mL of piperidine as a basic catalyst.

-

Reaction Execution: Heat the mixture to reflux (approx. 80-85°C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid product using a Büchner funnel, wash with cold ethanol (2 x 15 mL), and dry under vacuum.

-

Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or water to yield a white crystalline solid.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |

| Ethyl Cyanoacetate | Ethyl Acetoacetate | (NH₄)₂CO₃ | Water | High |

| Cyanoacetamide | Acetylacetone | Piperidine | Ethanol | >85% |

| Malononitrile | Benzoylacetone | (NH₄)₂CO₃ | Water/Buffer | High[8] |

Chapter 2: Advanced and Modern Synthetic Strategies

To meet the demands of high-throughput screening and green chemistry initiatives, modern synthetic approaches prioritize efficiency, atom economy, and operational simplicity.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful two-step method for generating 2,3,6-trisubstituted pyridines.[9][10] The classical approach involves the condensation of an enamine with an ethynyl ketone to form a stable aminodiene intermediate, which is then isolated and subjected to high temperatures to induce cyclodehydration.[9][11]

Mechanistic Rationale and Modern Improvements: The initial step is a regioselective Michael addition. The key second step requires a heat-induced E/Z isomerization of the aminodiene to bring the reactive groups into proximity for the subsequent 6π-electrocyclization and dehydration. A significant drawback of the original protocol was the high temperature required for this cyclization.[9]

Modern advancements have overcome this limitation through the use of acid catalysis. Brønsted acids (like acetic acid) or Lewis acids (like ZnBr₂ or Yb(OTf)₃) promote both the initial conjugate addition and the final cyclodehydration, allowing the reaction to proceed at significantly lower temperatures and often in a single pot.[9][10][12] This modification has dramatically increased the synthetic utility and scope of the Bohlmann-Rahtz reaction.[12]

Visualizing the Bohlmann-Rahtz Mechanism:

Caption: The modern, acid-catalyzed Bohlmann-Rahtz pathway.

Experimental Protocol: One-Pot Synthesis of a Trisubstituted Pyridine

-

Reagent Combination: To a solution of the β-enaminone (1.0 mmol) in toluene (5 mL) in a sealed vial, add the ethynyl ketone (1.1 mmol).

-

Catalyst Addition: Add glacial acetic acid (1 mL, acting as both catalyst and co-solvent).

-

Reaction Execution: Seal the vial and heat the mixture at 80-100°C for 4-12 hours, monitoring by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

| Catalyst | Temperature | Advantage |

| Thermal (None) | High (>150°C) | Original protocol, limited scope |

| Acetic Acid | Moderate (80-110°C) | One-pot, improved yields[9] |

| Amberlyst-15 | Moderate (80-110°C) | Solid acid, easy workup[10] |

| Lewis Acids (ZnBr₂, Yb(OTf)₃) | Lower (Reflux in DCM) | Milder conditions, tolerates sensitive groups[12] |

Multicomponent Synthesis of 2-Amino-3-Cyanopyridines

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic and green chemistry. By combining three or more starting materials in a single pot, they generate complex products with high atom economy and efficiency, minimizing purification steps and solvent waste.[5] The synthesis of 2-amino-3-cyanopyridines is particularly well-suited to an MCR approach.

Mechanistic Rationale: A common and highly effective MCR involves the reaction of an aldehyde, a ketone, malononitrile, and an ammonium source (typically ammonium acetate).[5] The proposed mechanism begins with a Knoevenagel condensation between the aldehyde and malononitrile. Concurrently, the ketone reacts with ammonium acetate to form an enamine in situ. A subsequent Michael addition of the enamine to the Knoevenagel adduct occurs, followed by intramolecular cyclization and tautomerization/aromatization to yield the final polysubstituted pyridine.[13]

Visualizing the MCR Workflow:

Caption: Workflow for the one-pot multicomponent synthesis.

Experimental Protocol: Solvent-Free MCR Synthesis [13]

-

Reagent Mixture: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the ketone (e.g., acetophenone) (1 mmol), and ammonium acetate (1.5 mmol).

-

Reaction Conditions: Heat the neat (solvent-free) mixture in an oil bath at 80°C for the specified time (typically 1-3 hours).

-

Workup: After cooling to room temperature, add a small amount of ethanol to the solidified mixture and stir.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold ethanol to remove any unreacted starting materials, and dry to afford the pure product.

| Aromatic Aldehyde | Ketone | Reaction Time | Yield (%) |

| Benzaldehyde | Acetophenone | 7 min | 86%[5] |

| 4-Chlorobenzaldehyde | Acetophenone | 8 min | 84%[5] |

| 4-Methoxybenzaldehyde | Acetophenone | 7 min | 82%[5] |

| Benzaldehyde | Cyclohexanone | 3 h | >90% (typical) |

Transition-Metal-Catalyzed [2+2+2] Cycloadditions

For ultimate atom economy, transition-metal-catalyzed [2+2+2] cycloaddition reactions represent the state of the art.[14] This powerful strategy constructs the pyridine ring by combining two alkyne molecules and a nitrile in a single, perfectly atom-economical transformation. Catalysts based on cobalt, rhodium, and iron are commonly employed.[14]

Mechanistic Rationale: The general catalytic cycle begins with the coordination of two alkyne units to the low-valent metal center to form a metallacyclopentadiene intermediate. Subsequent coordination of the nitrile and insertion into a metal-carbon bond forms a seven-membered metallacycle. Reductive elimination from this intermediate releases the substituted pyridine product and regenerates the active catalyst. This method provides excellent control over regioselectivity and offers access to pyridine carbonitriles that are difficult to obtain through classical methods.

Visualizing the Catalytic Cycle:

Caption: The [2+2+2] cycloaddition catalytic cycle.

Conclusion and Future Outlook

The has evolved from classical condensation reactions to highly efficient, atom-economical modern methodologies. While the Guareschi-Thorpe and Bohlmann-Rahtz syntheses remain valuable for their reliability and access to specific substitution patterns, multicomponent and transition-metal-catalyzed reactions now offer unparalleled efficiency for library synthesis and green process development. For the modern drug discovery professional, a thorough understanding of this diverse synthetic toolbox is essential for rapidly accessing novel chemical matter and accelerating the development of next-generation therapeutics. Future developments will likely focus on expanding the scope of these reactions through novel catalyst design, leveraging flow chemistry for scalability, and exploring biocatalytic routes to further enhance the sustainability of pyridine carbonitrile synthesis.

References

-

Gewald reaction - Wikipedia. Wikipedia. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

-

The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett. [Link]

-

Bohlmann–Rahtz pyridine synthesis - Wikipedia. Wikipedia. [Link]

-

2-Aminopyridine-3-carbonitrile: Properties, Synthesis, Uses & Safety. Pipzine Chemicals. [Link]

-

Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective... ResearchGate. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]

-

Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthetic-Approaches-to-2-Aminopyridine-3-(A-A-El-Sayed/5144357754fde2e8c253b2185203774659b867c4]([Link]

-

The Versatile Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. LinkedIn. [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Guareschi-Thorpe Condensation. Merck Index. [Link]

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]

-

Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

-

A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Chemistry of Heterocyclic Compounds. [Link]

-

Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

-

A possible mechanism for the synthesis of substituted pyridines. ResearchGate. [Link]

-

(PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]

-

(a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H). ResearchGate. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]

-

Transition Metal-Catalyzed Heterocycle Synthesis Series, (Paperback). Walmart Business. [Link]

-

Medicinal Uses of Pyridine Derivatives | PDF. Scribd. [Link]

-

Transition Metal-Catalyzed Pyridine Synthesis. CDON. [Link]

-

Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]

-

Pyridine - Syntheis, Reactions and Medicinal uses | PPTX. Slideshare. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Guareschi-Thorpe Condensation [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

A Technical Guide to the Spectral Analysis of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile is a polysubstituted pyridine derivative featuring two bulky trimethylsilyl (TMS) groups and a cyano group. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The TMS groups can enhance solubility in organic solvents, modulate electronic properties, and serve as reactive handles for further chemical transformations, such as cross-coupling reactions. The nitrile group is a versatile functional group that can be hydrolyzed, reduced, or participate in cycloadditions. Accurate characterization of this molecule is paramount for its effective use, and a thorough understanding of its spectral data is the cornerstone of this characterization.

This guide provides an in-depth analysis of the expected spectral data for 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and supported by data from closely related structural analogs, providing a robust framework for researchers.

Molecular Structure and Spectroscopic Predictions

The molecular structure of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile dictates its spectral features. Key structural elements include:

-

A pyridine ring, which is an electron-deficient aromatic system.

-

Two trimethylsilyl [-Si(CH₃)₃] groups at the 3 and 5 positions.

-

A carbonitrile (-C≡N) group at the 4-position.

Due to the molecule's C₂ symmetry, we anticipate a simplified NMR spectrum where the two TMS groups are chemically equivalent, as are the two protons at the 2 and 6 positions of the pyridine ring.

Caption: Molecular structure of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this molecule, a simple spectrum with two signals is predicted.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 - 8.6 | Singlet (s) | 2H | H-2, H-6 | These protons are in an electron-deficient aromatic ring, leading to a downfield shift. The adjacent nitrogen and the electron-withdrawing nitrile group contribute to this deshielding. Data from the analogous 3,5-bis(trimethylsilyl)-4-chloropyridine shows these protons at 8.33 ppm; the stronger electron-withdrawing nature of the cyano group should shift these slightly further downfield.[1][2] |

| ~0.2 - 0.4 | Singlet (s) | 18H | 2 x -Si(CH ₃)₃ | The protons of the TMS groups are highly shielded by the electropositive silicon atom, resulting in a characteristic strong upfield signal. The value for the 4-chloro analog is 0.20 ppm, and a similar value is expected here.[1][2] |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to symmetry, five distinct carbon signals are anticipated.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~157 - 160 | C-2, C-6 | These carbons are adjacent to the electronegative nitrogen, causing a significant downfield shift. In the 4-chloro analog, this signal appears at 156.9 ppm.[1][2] |

| ~135 - 140 | C-3, C-5 | These are quaternary carbons directly attached to silicon. Their chemical shift will be influenced by both the silicon substituent and their position in the aromatic ring. The 4-chloro analog shows a quaternary carbon at 134.5 ppm, assigned to C3/C5.[1][2] |

| ~115 - 125 | C-4 | This quaternary carbon is attached to the nitrile group. Its exact position is difficult to predict but will be distinct. The carbon of the nitrile group itself will also be present. |

| ~115 - 118 | -C ≡N | The carbon of the nitrile group typically appears in this region of the spectrum. |

| ~0.0 | -Si(C H₃)₃ | Similar to the protons, the carbons of the TMS groups are shielded by silicon and appear far upfield, often near the TMS reference signal itself. The 4-chloro analog shows this signal at 0.0 ppm.[1][2] |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3100 - 3000 | C-H stretch (aromatic) | Weak-Medium | Corresponds to the stretching of the C-H bonds on the pyridine ring. |

| ~2230 - 2210 | C≡N stretch (nitrile) | Medium-Strong, Sharp | This is a highly characteristic and diagnostic peak for the nitrile functional group. Its position indicates a conjugated nitrile. |

| ~1540 & ~1410 | C=C / C=N stretch (aromatic ring) | Medium | These absorptions are characteristic of the pyridine ring vibrations. The 4-chloro analog shows peaks at 1535 and 1404 cm⁻¹.[1][2] |

| ~1250 | Si-CH₃ symmetric deformation | Strong | A very strong and characteristic band for the trimethylsilyl group. The 4-chloro analog shows a strong peak at 1250 cm⁻¹.[1][2] |

| ~840 & ~760 | Si-C stretch | Strong | These bands are also characteristic of the TMS group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula is C₁₂H₂₀N₂Si₂ and the monoisotopic molecular weight is approximately 248.12 g/mol .[3]

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Ion | Rationale |

| 248 | [M]⁺ | The molecular ion peak. Its presence confirms the molecular weight of the compound. |

| 233 | [M - CH₃]⁺ | This is a very common and often abundant fragment for TMS-containing compounds, resulting from the loss of a methyl radical from one of the TMS groups.[4] This fragmentation is highly favorable due to the stability of the resulting silicon-centered cation. |

| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation itself is a stable fragment and is expected to be a prominent peak in the spectrum. |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR spectral acquisition.

-

Sample Preparation : Accurately weigh 5-10 mg of the solid compound. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as the compound is expected to be soluble and the solvent signals do not interfere with the key analyte signals. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz). Before acquisition, ensure the probe is properly tuned to the correct frequencies for ¹H and ¹³C, and perform shimming to optimize the magnetic field homogeneity.

-

¹H Acquisition : Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be collected to achieve a good signal-to-noise ratio.

-

¹³C Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data (FID) by applying a Fourier transform. The resulting spectra should be carefully phased and baseline corrected. Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).

Protocol 2: IR Spectroscopy

-

Sample Preparation : As the compound is a solid, Attenuated Total Reflectance (ATR) is the most straightforward method. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Record the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first, which will be automatically subtracted from the sample spectrum.

-

Data Processing : No significant processing is typically needed, but ensure the spectrum is displayed in terms of transmittance or absorbance as required.

Protocol 3: Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method : Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5). Use a temperature program that allows for the elution of the compound, for instance, starting at 100°C and ramping to 280°C.

-

MS Method : Use electron ionization (EI) at a standard energy of 70 eV. Acquire mass spectra across a range of m/z 50-300.

-

Data Analysis : Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Conclusion

The spectral data of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile are highly characteristic and allow for unambiguous identification. The ¹H and ¹³C NMR spectra are defined by their simplicity due to molecular symmetry, with dominant signals from the two equivalent TMS groups appearing far upfield. The IR spectrum is marked by a strong, sharp nitrile stretch and intense bands corresponding to the Si-CH₃ vibrations. Finally, mass spectrometry will confirm the molecular weight and show a characteristic fragmentation pattern involving the loss of a methyl group. By following the detailed protocols and understanding the interpretive rationale provided in this guide, researchers can confidently characterize this versatile chemical building block.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3,5-BIS(TRIMETHYLSILYL)PYRIDINE-4-CARBONITRILE | CAS 827616-49-9. Retrieved from [Link]

-

Gandhamsetty, N., Park, S., & Chang, S. (2015). Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds. Journal of the American Chemical Society, 137(42), 13468–13471. Retrieved from [Link]

-

ResearchGate. (n.d.). C2-Selective silylation of pyridines by a rhodium–aluminum complex. Retrieved from [Link]

-

MDPI. (2022). Molecular Structures of the Pyridine-2-olates PhE(pyO)3 (E = Si, Ge, Sn)—[4+3]. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2001). 3,5-Bis(trimethylsilyl)-4-chloropyridine. Retrieved from [Link]

-

Beilstein Journals. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906). Retrieved from [Link]

-

MDPI. (2001). 3,5-Bis(trimethylsilyl)-4-chloropyridine. Retrieved from [Link]

-

Beilstein Journals. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semi. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-(Trimethylsilyl)pyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Trimethylsilyl)pyridine. Retrieved from [Link]

-

eScholarship.org. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]

-

RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

-

MDPI. (2022). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile chemical properties

An In-Depth Technical Guide to 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile

Introduction

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile is a polysubstituted pyridine derivative characterized by a central pyridine ring functionalized with a nitrile group at the 4-position and two bulky trimethylsilyl (TMS) groups at the 3- and 5-positions. This unique substitution pattern imparts significant steric hindrance around the cyano and nitrogen functionalities, making it a valuable, specialized building block in synthetic chemistry. The presence of TMS groups offers pathways for further functionalization through ipso-substitution, while the nitrile group can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, tailored for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Profile

The structural attributes of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile dictate its physical characteristics and spectroscopic signature. The two bulky, non-polar trimethylsilyl groups significantly influence its solubility and crystalline nature, while the polar nitrile and pyridine moieties contribute to its overall electronic properties.

Core Chemical Properties

A summary of the fundamental properties of the molecule is presented below.

| Property | Value | Source |

| IUPAC Name | 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | [1][2] |

| CAS Number | 827616-49-9 | [1][2] |

| Molecular Formula | C₁₂H₂₀N₂Si₂ | [1][2] |

| Molecular Weight | 248.48 g/mol | [1][2] |

| SMILES | C(C)c1cncc(c1C#N)(C)C | [1][2] |

| InChIKey | OACKXRICLZHJSJ-UHFFFAOYSA-N | [1][2] |

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, a profile can be expertly predicted based on its structural analogue, 3,5-bis(trimethylsilyl)-4-chloropyridine, and the known effects of a nitrile substituent.[3][4]

-

¹H NMR: The molecule's C₂ symmetry results in a simplified spectrum.

-

A sharp singlet would be expected around δ 0.2-0.3 ppm , integrating to 18H, corresponding to the protons of the two identical trimethylsilyl groups.

-

A singlet for the two equivalent pyridine ring protons (H-2 and H-6) would appear in the aromatic region, likely around δ 8.3-8.5 ppm . The electron-withdrawing nature of the nitrile group would shift these protons downfield compared to an unsubstituted pyridine.

-

-

¹³C NMR:

-

The methyl carbons of the TMS groups would produce a strong signal near δ 0.0 ppm .

-

The pyridine ring carbons would exhibit distinct signals: C2/C6 (CH) around δ 157 ppm , C3/C5 (C-Si) around δ 135 ppm , and C4 (C-CN) at a unique chemical shift. The nitrile carbon (C≡N) would appear around δ 115-120 ppm .

-

-

IR Spectroscopy:

-

A sharp, medium-intensity absorption band characteristic of the C≡N stretch is expected around 2230-2210 cm⁻¹ .

-

Strong bands corresponding to Si-C vibrations will be prominent, particularly the symmetric methyl deformation around 1250 cm⁻¹ .

-

Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1600-1400 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z 248. The spectrum would also feature characteristic fragmentation patterns, including the loss of methyl groups (M-15) from the TMS substituents.

-

Molecular Structure and Synthesis Pathway

The structure of the molecule is defined by the planar pyridine ring with sterically demanding TMS groups flanking the nitrile function.

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity and Potential Transformations

The reactivity of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile is governed by its three key functional components: the pyridine ring, the nitrile group, and the two TMS groups.

-

Nitrile Group Transformations : The cyano group is a versatile functional handle.

-

Hydrolysis : It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.

-

Reduction : Catalytic hydrogenation (e.g., H₂, Raney Ni) or chemical reduction (e.g., LiAlH₄) can convert the nitrile to a primary amine (4-(aminomethyl) group).

-

Nucleophilic Addition : Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

-

-

Pyridine Ring Reactivity :

-

N-Oxidation : The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA, which can alter the electronic properties of the ring and facilitate other substitutions.

-

N-Alkylation : The lone pair on the nitrogen is available for alkylation to form pyridinium salts, though this may be sterically hindered by the adjacent TMS groups.

-

-

Desilylation/Ipso-Substitution : The C-Si bonds can be cleaved under specific conditions (e.g., with electrophiles or fluoride ions), allowing for the introduction of other functional groups at the 3- and 5-positions. This provides a powerful tool for late-stage diversification.

Caption: Key reactivity pathways of the title molecule.

Experimental Protocol: Synthesis of a Key Precursor

The following protocol details the synthesis of 3,5-bis(trimethylsilyl)-4-chloropyridine, a critical intermediate for accessing the title compound. [4]This procedure is adapted from established literature and demonstrates a robust method for introducing TMS groups onto a pyridine ring.

Materials:

-

3,5-dibromo-4-chloropyridine

-

Anhydrous tetrahydrofuran (THF)

-

Isopropyl magnesium chloride (i-PrMgCl) in THF (e.g., 2.0 M solution)

-

Chlorotrimethylsilane (TMS-Cl)

-

Dichloromethane

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Charge: To the flask, add 3,5-dibromo-4-chloropyridine (1.0 eq) and dissolve it in anhydrous THF.

-

First Grignard Addition: Cool the solution to room temperature. Add a solution of i-PrMgCl (1.0 eq) dropwise via the dropping funnel over 1 hour. Stir the resulting mixture for an additional hour at room temperature.

-

First Silylation: Add chlorotrimethylsilane (1.0 eq) dropwise to the reaction mixture. Allow the mixture to stir overnight at room temperature.

-

Second Grignard Addition: Add a second portion of i-PrMgCl solution (1.0 eq) dropwise. Stir for 1 hour.

-

Second Silylation: Add a second portion of chlorotrimethylsilane (1.0 eq) and allow the reaction to stir overnight.

-

Workup: Carefully pour the reaction mixture into water. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic extracts, wash with water, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield a crude oil.

-

Chromatography: Purify the crude product by flash column chromatography using hexanes as the eluent to obtain 3,5-bis(trimethylsilyl)-4-chloropyridine as a white solid.

Safety and Handling

-

General Precautions : Handle in a well-ventilated area, preferably within a chemical fume hood. [5][6]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. * Hazards :

-

Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They may release hydrogen cyanide upon decomposition or hydrolysis. [7] * Silylated compounds may be sensitive to moisture and air. [5][7] * Avoid contact with strong oxidizing agents, strong acids, and strong bases. [8]* Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. [7]* Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

-

References

-

Matrix Fine Chemicals. 3,5-BIS(TRIMETHYLSILYL)PYRIDINE-4-CARBONITRILE | CAS 827616-49-9. [Link]

-

Kay, A.J., & Woolhouse, A.D. (2001). 3,5-Bis(trimethylsilyl)-4-chloropyridine. ResearchGate. [Link]

-

Kay, A. J., & Woolhouse, A. D. (2001). 3,5-Bis(trimethylsilyl)-4-chloropyridine. Molecules, 6(12), M241. [Link]

- Vertex AI Search. 3,5-BIS(TRIMETHYLSILYL)PYRIDINE-4-CARBONITRILE | CAS 827616-49-9.

-

Kay, A. J., & Woolhouse, A. D. (2001). 3,5-Bis(trimethylsilyl)-4-thiophenoxypyridine. Molecules, 6(12), M266. [Link]

Sources

- 1. 3,5-BIS(TRIMETHYLSILYL)PYRIDINE-4-CARBONITRILE | CAS 827616-49-9 [matrix-fine-chemicals.com]

- 2. 3,5-BIS(TRIMETHYLSILYL)PYRIDINE-4-CARBONITRILE | CAS 827616-49-9 [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Silylated Pyridine Derivatives: A Technical Guide for Advancing Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Silylated Pyridines

The pyridine ring is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to engage in critical biological interactions and enhance pharmacokinetic properties.[1][2][3] However, the precise functionalization of the pyridine scaffold, particularly at the C2 and C4 positions, has historically presented significant challenges for synthetic chemists.[4] The introduction of silyl groups onto the pyridine ring has emerged as a powerful strategy to overcome these hurdles, unlocking new avenues for molecular design and drug development. Silylated pyridine derivatives serve as versatile synthetic intermediates, enabling a wide range of subsequent transformations with high regioselectivity and efficiency.[5] This guide provides an in-depth exploration of the synthesis, reactivity, and application of silylated pyridine derivatives, offering field-proven insights for their effective utilization in drug discovery programs.

The Synthetic Toolkit: Accessing Silylated Pyridines

The generation of silylated pyridines can be broadly categorized into two main approaches: direct C-H silylation and multi-step functionalization sequences. The choice of method is often dictated by the desired substitution pattern, the nature of the substituents already present on the pyridine ring, and the required scale of the synthesis.

Direct C-H Silylation: An Atom-Economical Approach

Direct C-H silylation represents the most efficient route to silylated pyridines, avoiding the pre-functionalization steps that generate stoichiometric waste. Several catalytic systems have been developed to achieve this transformation with varying degrees of regioselectivity.

Transition Metal Catalysis: Rhodium and zinc-based catalysts have shown considerable promise in directing the silylation to specific positions on the pyridine ring.

-

Rhodium-Aluminum Complexes for C2-Selectivity: A notable advancement involves the use of a rhodium-aluminum complex that facilitates the exclusive C2-silylation of a variety of pyridine substrates. The Lewis-acidic aluminum center coordinates to the pyridine nitrogen, positioning the C2-H bond for activation by the proximal rhodium center. This method exhibits excellent mono-selectivity and is proposed to proceed through a (2-pyridyl)silylrhodium intermediate.

-

Zinc-Catalyzed Meta-Silylation: Commercially available and inexpensive zinc triflate (Zn(OTf)₂) catalyzes the dehydrogenative silylation of pyridine, 3-picoline, and quinoline, primarily affording products with the silyl group at the meta-position (C3).[6][7][8] The reaction is believed to proceed through an electrophilic aromatic substitution-type mechanism where the zinc ion activates the silane.[6][7] Interestingly, the reaction can proceed via two distinct pathways involving either a 1,4- or a 1,2-hydrosilylation of the pyridine ring as the initial step.[6][7][8] For 2- and 4-picolines, silylation occurs on the methyl group rather than the aromatic ring.[6][8]

Electrochemical Methods: Electrochemical synthesis offers a mild and highly regioselective alternative for the C4-silylation of pyridines.[9] This method involves a temporary reductive dearomatization of the pyridine ring to generate a 1,4-disilylated intermediate, which then undergoes hydrolysis and air-driven rearomatization to yield the C4-silylated product.[9]

Multi-Step Synthetic Sequences

For substrates where direct C-H silylation is not feasible or does not provide the desired isomer, multi-step approaches offer a reliable alternative. These methods typically involve the initial introduction of a halogen or a directing group, followed by a metal-halogen exchange and subsequent trapping with a silyl electrophile. While less atom-economical, these routes provide excellent control over regioselectivity. A common sequence involves ortho-halogenation, followed by metalation (e.g., with an organolithium reagent) and then silylation.

Reactivity and Synthetic Utility: Unleashing the Potential of Silylated Pyridines

The true value of silylated pyridine derivatives lies in their versatile reactivity, which allows for the introduction of a wide array of functional groups with high precision. The silyl group can act as a stable protecting group, a directing group for further functionalization, or be transformed into other functionalities.

Cross-Coupling Reactions: A Gateway to Biaryl Scaffolds

One of the most significant applications of silylated pyridines is in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[10][11] 2-Trimethylsilylpyridine, for instance, can be effectively coupled with various aryl halides to generate 2-arylpyridine derivatives, which are prevalent motifs in pharmaceuticals.[10] This approach circumvents the challenges associated with the use of often unstable 2-pyridylboronic acids in Suzuki-Miyaura couplings.[4][12]

Transformation of the Silyl Group

The C-Si bond in silylated pyridines can be readily cleaved and replaced with other functional groups. This transformation is a cornerstone of their synthetic utility. For example, the silyl group can be converted to a hydroxyl group, a halogen, or a boronic ester, providing access to a diverse range of substituted pyridines that would be difficult to synthesize directly.

Applications in Drug Discovery and Beyond

The strategic incorporation of silylated pyridine intermediates has a profound impact on the efficiency and scope of medicinal chemistry programs.

Enabling the Synthesis of Complex Drug Candidates

The ability to precisely functionalize the pyridine ring allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. This accelerates the optimization of lead compounds by enabling systematic modifications to improve potency, selectivity, and pharmacokinetic profiles. The pyridine moiety itself is known to enhance the solubility and bioavailability of drug candidates.[2][3]

Late-Stage Functionalization

The direct C-H silylation of complex, drug-like molecules containing a pyridine ring is an emerging area of interest.[13] This late-stage functionalization strategy allows for the diversification of advanced intermediates or even approved drugs, providing a powerful tool for patent life cycle management and the discovery of second-generation therapeutics.

Materials Science

Beyond pharmaceuticals, silylated pyridine derivatives are finding applications in materials science. For example, pyridine-fused siloles, synthesized via intramolecular bis-silylation, are being investigated for their interesting electronic and photophysical properties, with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.[14]

Experimental Protocols

General Procedure for Zinc-Catalyzed Silylation of Pyridine[7][8]

Materials:

-

Zinc triflate (Zn(OTf)₂)

-

Pyridine

-

Triethylsilane (Et₃SiH)

-

Microwave reaction vial

-

Anhydrous solvent (e.g., 3,5-lutidine if pyridine is the limiting reagent)

Procedure:

-

In an inert atmosphere glovebox, add Zn(OTf)₂ (e.g., 16 mol%) to an oven-dried microwave reaction vial.

-

Add pyridine (e.g., 3 equivalents relative to the silane) and triethylsilane (limiting reagent).

-

Seal the vial and heat the mixture in a microwave reactor to the specified temperature (e.g., 180-250 °C) for the designated time (e.g., 10 minutes to 2 hours).[5][6]

-

After cooling, the reaction mixture can be analyzed by GC-MS and NMR to determine the product distribution and yield.

-

Purification is typically achieved by column chromatography on silica gel.

Table 1: Representative Results for Zinc-Catalyzed Silylation [5]

| Substrate | Silane | Product(s) | Ratio (Mono:Di) |

| Pyridine | Et₃SiH | 3-(triethylsilyl)pyridine, 3,5-bis(triethylsilyl)pyridine | 9:1 |

| 3-Picoline | Et₃SiH | 3-methyl-5-(triethylsilyl)pyridine | - |

| Quinoline | Et₃SiH | 3-(triethylsilyl)quinoline | - |

General Procedure for Palladium-Catalyzed Hiyama Coupling of 2-Trimethylsilylpyridine[11]

Materials:

-

2-Trimethylsilylpyridine

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a phosphine ligand)

-

Fluoride source (e.g., TBAF)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and fluoride source.

-

Add the aryl halide and 2-trimethylsilylpyridine.

-

Add the anhydrous solvent and heat the reaction mixture to the appropriate temperature until the starting materials are consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction is worked up and the product is purified by column chromatography.

Visualizing Key Concepts

Reaction Mechanism: Zinc-Catalyzed Silylation

Caption: Proposed mechanistic pathways for the zinc-catalyzed silylation of pyridine.

Workflow: From Pyridine to Functionalized Derivatives

Caption: Synthetic workflow utilizing silylated pyridines as key intermediates.

Conclusion and Future Perspectives

Silylated pyridine derivatives have firmly established themselves as indispensable tools in modern organic synthesis and drug discovery. The continued development of novel, more efficient, and selective silylation methods, particularly those that can be applied in a late-stage context, will further expand their utility. As our understanding of the reactivity of these versatile intermediates deepens, we can expect to see their application in the synthesis of increasingly complex and innovative therapeutic agents. The strategic use of silylated pyridines will undoubtedly remain a key enabler in the quest for new medicines.

References

- C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. The Royal Society of Chemistry.

- Silylation of Pyridine, Picolines, and Quinoline with a Zinc C

- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.

- Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silyl

- Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst.

- De- and Rearomatisation of Pyridine in Silylene Chemistry. PubMed.

- C2-Selective silylation of pyridines by a rhodium–aluminum complex.

- Silylation of Pyridine, Picolines, and Quinoline with a Zinc C

- Silylation of pyridine‐containing drugs.

- Silylation of Pyridine, Picolines, and Quinoline with a Zinc C

- Synthesis, structure, and reactivity of a pyridine-stabilized silanonetungsten complex. Dalton Transactions (RSC Publishing).

- Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds. Journal of the American Chemical Society.

- Site-Selective Electrochemical C–H Silylations of Pyridines Enabled by Temporary Reductive Dearomatiz

- The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- ChemInform Abstract: Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Palladium-catalysed cross-coupling of 2-trimethylsilylpyridine with aryl halides. Semantic Scholar.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.

- The Hexacoordinate Si Complex SiCl4(4-Azidopyridine)2—Crystallographic Characterization of Two Conformers and Probing the Influence of SiCl4-Complexation on a Click Reaction with Phenylacetylene. MDPI.

- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl

- Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich.

- Palladium(II)

- A study of pyridine adsorbed on silica-alumina catalysts by combined infrared spectroscopy and temper

Sources

- 1. nbinno.com [nbinno.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-catalysed cross-coupling of 2-trimethylsilylpyridine with aryl halides | Semantic Scholar [semanticscholar.org]

- 12. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile (CAS 827616-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-bis(trimethylsilyl)pyridine-4-carbonitrile, identified by CAS number 827616-49-9, is a specialized heterocyclic organic compound.[1][2][3] Its structure is characterized by a pyridine ring substituted with two bulky trimethylsilyl groups at the 3 and 5 positions and a nitrile group at the 4 position. The presence of the sterically demanding trimethylsilyl groups is anticipated to impart unique solubility and reactivity properties, while the electron-withdrawing nitrile group significantly influences the electronic character of the pyridine ring. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic route, predicted physicochemical properties, and potential avenues for research and application based on the known reactivity of related compounds.

Chemical Identity and Predicted Properties

| Property | Value | Source |

| CAS Number | 827616-49-9 | [1][2][3] |

| Molecular Formula | C₁₂H₂₀N₂Si₂ | [1][2] |

| Molecular Weight | 248.48 g/mol | [1][2] |

| IUPAC Name | 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | [1] |

| SMILES | C(C)c1cncc(c1C#N)(C)C | [1] |

| Predicted Boiling Point | ~300-350 °C at 760 mmHg | |

| Predicted Melting Point | ~70-80 °C | |

| Predicted Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, chloroform, hexanes). Insoluble in water. |

Proposed Synthesis

Currently, a detailed, experimentally validated synthesis for 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile is not published. However, a highly plausible synthetic route can be proposed based on the known synthesis of its immediate precursor, 3,5-bis(trimethylsilyl)-4-chloropyridine, followed by a standard cyanation reaction.

Part 1: Synthesis of 3,5-bis(trimethylsilyl)-4-chloropyridine

The synthesis of the chloro-analogue has been reported and serves as the foundation for obtaining the target molecule.[4][5] The procedure involves a bromine-magnesium exchange reaction on 3,5-dibromo-4-chloropyridine, followed by quenching with chlorotrimethylsilane.

Experimental Protocol:

-

To a stirred solution of 3,5-dibromo-4-chloropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of isopropyl magnesium chloride in THF dropwise at room temperature.

-

Stir the reaction mixture for approximately one hour.

-

Add chlorotrimethylsilane to the reaction mixture and continue stirring overnight at room temperature.

-

Repeat the addition of isopropyl magnesium chloride followed by chlorotrimethylsilane and stir overnight.

-

Quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using hexanes as the eluent to yield 3,5-bis(trimethylsilyl)-4-chloropyridine as a white solid.

Workflow Diagram for the Synthesis of 3,5-bis(trimethylsilyl)-4-chloropyridine:

Part 2: Cyanation of 3,5-bis(trimethylsilyl)-4-chloropyridine

The conversion of the 4-chloro group to a 4-cyano group can be achieved through various established cyanation methods, most notably palladium-catalyzed cross-coupling reactions.

Proposed Experimental Protocol (Palladium-Catalyzed Cyanation):

-

In a reaction vessel, combine 3,5-bis(trimethylsilyl)-4-chloropyridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf), a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), and a solvent (e.g., DMF or DMA).

-

Degas the reaction mixture and place it under an inert atmosphere.

-

Heat the reaction to a temperature typically between 80-120 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile.

Workflow Diagram for the Cyanation Reaction:

Potential Applications and Research Directions

While specific applications for 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile have not been documented, its structural features suggest several areas of potential interest for researchers.

Medicinal Chemistry and Drug Discovery

Pyridine and its derivatives are well-established pharmacophores found in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[6][7][8] The unique substitution pattern of this molecule could lead to novel biological activities.

-

Antimicrobial and Antiviral Research: The pyridine nucleus is a core component of many antimicrobial and antiviral drugs.[6] This compound could be screened for activity against various bacterial and viral strains.

-

Anticancer Drug Development: Pyridine derivatives are known to exhibit antiproliferative effects.[8] The bulky trimethylsilyl groups may influence the compound's interaction with biological targets.

Materials Science

The electronic properties of the pyridine ring, modified by the electron-withdrawing nitrile group and the silyl substituents, make this compound a candidate for applications in materials science. Pyridine derivatives are being explored for their use in organic electronics.

Safety and Handling

A specific safety data sheet (SDS) for 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile is not available. However, based on the general hazards of pyridine derivatives and organosilicon compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3,5-bis(trimethylsilyl)pyridine-4-carbonitrile is a compound with potential for further investigation in both medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a solid foundation for researchers by outlining a plausible synthetic route, predicting its key properties, and suggesting potential areas of application. The unique combination of a functionalized pyridine core with bulky silyl groups makes it a compelling target for synthesis and future studies.

References

-

Kay, A. J., & Woolhouse, A. D. (2001). 3,5-Bis(trimethylsilyl)-4-chloropyridine. Molecules, 6(12), M241. [Link]

-

Bîcu, E., & Lupașcu, D. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International journal of molecular sciences, 23(10), 5659. [Link]

- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.

-

MDPI. (n.d.). Trimethylcyanosilane as a Convenient Reagent for the Preparation of Trimethylsilyl Enol Ethers of 1,3-Diketones. Retrieved from [Link]

-

Kay, A. J., & Woolhouse, A. D. (2001). 3,5-Bis(trimethylsilyl)-4-chloropyridine. ResearchGate. [Link]

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

-

ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

-

MDPI. (n.d.). [3,5-Bis(trimethylsilyl)-1-methyl-4(1H)-pyridinylidene]-dicyanomethane. Retrieved from [Link]

-

MDPI. (n.d.). 3,5-Bis(trimethylsilyl)-4-chloropyridine. Retrieved from [Link]

-

ResearchGate. (2010). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. [Link]

-

Al-Ostath, A., Al-Amin, M., & Al-Kadhi, N. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(1), 34. [Link]

- Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

-

ACS Publications. (n.d.). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Pyridine derivative displaying biological activity. [Link]

-

Kumar, G. S., Shinde, P. S., Chen, H., Muralirajan, K., Kancherla, R., & Rueping, M. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357–6363. [Link]

-

Synthesis of 4-CN-Pyridine. (n.d.). Organic Chemistry Portal. [Link]

-

ResearchGate. (2011). Preparation of Cyanopyridines by Direct Cyanation. [Link]

-

MDPI. (n.d.). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Retrieved from [Link]

Sources

- 1. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Bis(trimethylsilyl)-4-thiophenoxypyridine [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile

An In-Depth Technical Guide to 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile: Synthesis, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile, a specialized heterocyclic building block with significant potential in materials science and medicinal chemistry. The strategic placement of bulky, electronically-donating trimethylsilyl (TMS) groups and a versatile nitrile functional group on a pyridine core creates a unique scaffold for advanced molecular design. This document details a robust synthetic pathway from commercially available precursors, including a validated protocol for a key intermediate and a proposed, mechanistically sound final cyanation step. Furthermore, it explores the molecule's reactivity, predicted physicochemical and spectroscopic properties, and prospective applications for researchers in drug discovery and materials development.

Introduction: A Scaffold of Strategic Design

The pyridine ring is a cornerstone of modern chemistry, recognized as a "privileged scaffold" in pharmaceutical development due to its presence in numerous therapeutic agents and its ability to engage in critical hydrogen bonding interactions.[1] The functionalization of this ring system is a key strategy for modulating a molecule's physicochemical properties, such as solubility, metabolic stability, and target affinity.

3,5-bis(trimethylsilyl)pyridine-4-carbonitrile emerges as a molecule of significant interest. Its structure is characterized by three key features:

-

A Pyridine Core: Provides the foundational heteroaromatic structure known for its utility in bioactive compounds.

-